molecular formula C13H26N2O2S B7175753 tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate

tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate

Cat. No.: B7175753
M. Wt: 274.43 g/mol
InChI Key: DBHQXRRBQDTCET-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its applications in scientific research.

Properties

IUPAC Name

tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-12(2,3)17-11(16)14-10-13(4,5)15-6-8-18-9-7-15/h6-10H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQXRRBQDTCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate thiomorpholine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions, particularly those involving carbamate-modified amino acids.

Medicine: In medicine, carbamate derivatives are explored for their potential as prodrugs, which can be activated in the body to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage reaction.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    N-Boc-1,2-phenylenediamine: Another carbamate derivative used in organic synthesis.

    tert-Butyl N-methylcarbamate: Used in the synthesis of various organic compounds.

Uniqueness: tert-Butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate is unique due to the presence of the thiomorpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.

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